ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate is a nitro-substituted pyrazole derivative with a butanoate ester side chain. The compound features a 3-ethoxy and 4-nitro substituent on the pyrazole ring, which are critical for its electronic and steric properties. Its synthesis typically involves condensation reactions between pyrazole precursors and ester-containing reagents under reflux conditions, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4-nitropyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-4-8(11(15)19-6-3)13-7-9(14(16)17)10(12-13)18-5-2/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSALWZAURQVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and ethoxylation reactions to introduce the nitro and ethoxy groups, respectively . The final step involves esterification to form the butanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other pyrazole-based esters, such as those synthesized in Molecules (2012) . Below is a comparative analysis:
Key Differences:
Substituent Effects: The 3-ethoxy-4-nitro substituents in the target compound contrast with the 5-amino-3-hydroxy groups in compounds 11b and 18d . Nitro groups increase electrophilicity, making the target compound more reactive in substitution reactions compared to amino/hydroxy analogs. The ethoxy group improves lipid solubility, whereas hydroxy groups in 11b/18d enhance hydrogen bonding and aqueous solubility.
Synthetic Pathways: The target compound’s synthesis likely mirrors methods used for 11b and 18d, such as refluxing with ethyl cyanoacetate or malononitrile derivatives .
Stability and Applications: Nitro groups in the target compound may reduce thermal stability compared to amino-substituted derivatives, which are stabilized by resonance . The butanoate ester chain offers flexibility for further functionalization, a trait shared with 18d but absent in 11b.
Research Findings and Data
Physicochemical Properties (Hypothesized Based on Structural Analogs):
Reactivity Trends:
- Nucleophilic Substitution: The 4-nitro group in the target compound facilitates nucleophilic aromatic substitution, a reactivity absent in amino/hydroxy analogs .
- Ester Hydrolysis: The butanoate ester is less prone to hydrolysis than the cyanoacetate group in 11b due to steric hindrance.
Biological Activity
Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazole nucleus, which is known for a wide range of biological activities. The compound's structure includes an ethyl ester group and a nitro-substituted pyrazole, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with pyrazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutic agents such as Doxorubicin, which has IC50 values of 2.24 μM (HT-29) and 3.86 μM (PC-3) .
Anti-inflammatory and Analgesic Properties
The pyrazole derivatives are also recognized for their anti-inflammatory activities. In a study involving carrageenan-induced edema in rat models, compounds similar to this compound showed promising results:
| Compound | Inhibition (%) | Standard |
|---|---|---|
| Compound A | 75% | Ibuprofen |
| Compound B | 78% | Ibuprofen |
These findings suggest that the compound may possess significant analgesic effects, warranting further investigation into its mechanisms of action .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Induction of Apoptosis : Studies indicate that certain pyrazoles can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The nitro group may enhance the compound's ability to scavenge free radicals, contributing to its therapeutic potential.
Study on Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. This compound was included in these evaluations:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 μg/mL |
| Bacillus subtilis | 40 μg/mL |
These results demonstrate that the compound exhibits moderate antimicrobial properties, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
